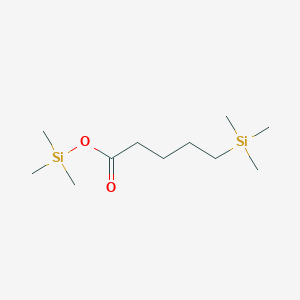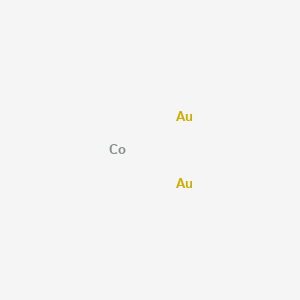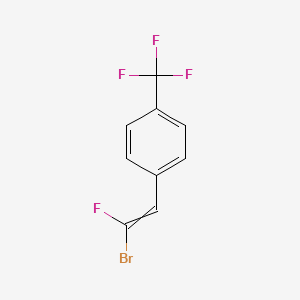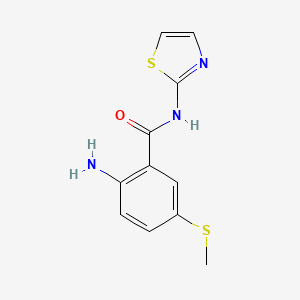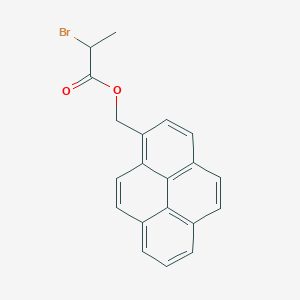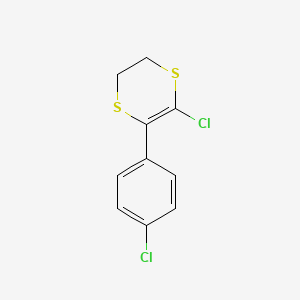
1,4-Dithiin, 2-chloro-3-(4-chlorophenyl)-5,6-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiin, 2-chloro-3-(4-chlorophenyl)-5,6-dihydro- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with sulfur sources in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 1,4-Dithiin, 2-chloro-3-(4-chlorophenyl)-5,6-dihydro- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
1,4-Dithiin, 2-chloro-3-(4-chlorophenyl)-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Dithiin, 2-chloro-3-(4-chlorophenyl)-5,6-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1,4-Dithiin, 2-chloro-3-(4-chlorophenyl)-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The presence of chlorine atoms enhances its reactivity and ability to form covalent bonds with target molecules, thereby exerting its effects.
類似化合物との比較
Similar Compounds
1,4-Dithiin: The parent compound without chlorine substitutions.
2,3-Dihydro-1,4-dithiin: A reduced form of the parent compound.
2-Chloro-1,4-dithiin: A similar compound with a single chlorine substitution.
Uniqueness
1,4-Dithiin, 2-chloro-3-(4-chlorophenyl)-5,6-dihydro- is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The specific arrangement of chlorine atoms and the dithiin ring structure contribute to its distinct properties compared to other similar compounds.
特性
CAS番号 |
650597-64-1 |
|---|---|
分子式 |
C10H8Cl2S2 |
分子量 |
263.2 g/mol |
IUPAC名 |
5-chloro-6-(4-chlorophenyl)-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C10H8Cl2S2/c11-8-3-1-7(2-4-8)9-10(12)14-6-5-13-9/h1-4H,5-6H2 |
InChIキー |
KDMHBYQGBAXVEZ-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=C(S1)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


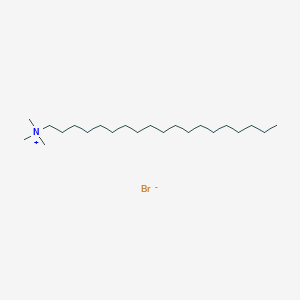
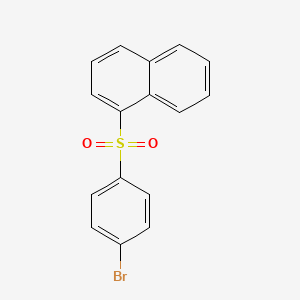
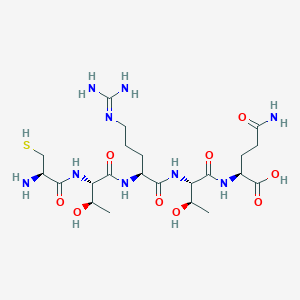
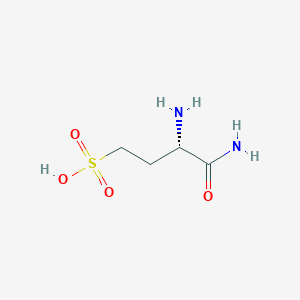
![Pyridine, 4-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12596236.png)
